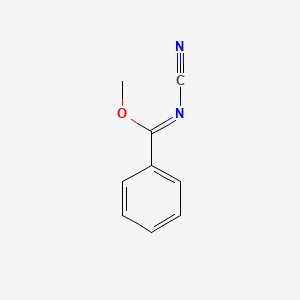
Methyl N-cyanobenzimidate
Vue d'ensemble
Description
Methyl N-cyanobenzimidate, also known as Benzenecarboximidic acid, N-cyano-, methyl ester, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/Mol .
Synthesis Analysis
Methyl N-cyanobenzimidate can be synthesized through a mild, one-pot cyanoimidation of aldehydes using cyanamide as a nitrogen source and NBS as an oxidant . The reaction involves stirring a mixture of benzaidehyde, H2NCN, and t-BuONa in MeOH at room temperature, then adding NBS . The resulting mixture is stirred at 50°C for 12 hours .Molecular Structure Analysis
The molecular structure of Methyl N-cyanobenzimidate can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR (400 MHz, CDCl3) of Methyl N-cyanobenzimidate is δ 8.10-8.08 (d, J = 8.4Hz, 2H), 7.65-7.61 (t, J = 7.6Hz, 1H), 7.54-7.50 (t, J = 7.6Hz, 2H), 4.07(s,3H); and the 13C NMR (400 MHz, CDCl3) is δ 175.1, 133.9, 129.5, 129.0, 128.8, 113.5, 57.0 .Chemical Reactions Analysis
The N-cyanoimidates, including Methyl N-cyanobenzimidate, are a new class of reactive intermediates which may be reacted further to give 2-amino-s-triazines . The substituted N-cyanobenzimidate products may also undergo a cyclization reaction to give 1,2,4-triazole derivatives in high yields .Applications De Recherche Scientifique
Antitumor Activity
Methyl N-cyanobenzimidate derivatives, such as Methyl-2-benzimidazolecarbamate (FB642), have demonstrated significant antitumor activity. FB642, also known as carbendazim, induces apoptosis in cancer cells. It has shown potent antitumor activity against murine melanoma and human colon carcinoma cell lines. In vivo, FB642 was effective against murine tumor models and human tumor xenografts, with notable tumor shrinkage in breast tumor models. Pharmacokinetic studies suggest its potential for clinical trials in patients with advanced malignancies (Hao et al., 2002).
Agricultural Applications
Methyl-2-benzimidazole carbamate (MBC) is used in agriculture for controlling fungal diseases. Its formulation in solid lipid nanoparticles and polymeric nanocapsules offers improved release profiles and reduced environmental toxicity. These formulations show promise for treating and preventing plant fungal diseases (Campos et al., 2015).
Pharmaceutical Analysis
Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), a derivative of Methyl N-cyanobenzimidate, is analyzed in pharmaceutical forms using high-performance liquid chromatography. This methodology is crucial for determining mebendazole and its degradation product in dosage forms, ensuring quality and stability (Al-Kurdi et al., 1999).
Inhibition of Cancer Cell Proliferation
Carbendazim, another derivative, inhibits human cancer cell proliferation, including drug-resistant and p53-deficient cell lines. It suppresses microtubule dynamic instability, inducing mitotic arrest in cancer cells. This mechanism highlights its potential as an anti-cancer agent (Yenjerla et al., 2009).
Biochemical Impact Studies
Studies on the biochemical impact of low-dose Methyl 2-benzimidazole carbamate (carbendazim) in rats revealed changes in cholesterol, glucose, and creatinine levels. These findings provide insights into the toxicological effects of this compound at low doses, important for environmental and occupational health (Muthuviveganandavel et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl N-cyanobenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJTXVINLQYRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297036 | |
| Record name | Methyl N-cyanobenzenecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-cyanobenzimidate | |
CAS RN |
6041-23-2 | |
| Record name | Methyl N-cyanobenzenecarboximidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6041-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-cyanobenzimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-cyanobenzenecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-cyanobenzimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl alpha-[isopropylideneaminooxy]propionate](/img/structure/B1606001.png)


![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1606006.png)
![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)




